molecular formula C13H15NO2 B023694 Benzyl 3,4-dihydropyridine-1(2H)-carboxylate CAS No. 68471-58-9

Benzyl 3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B023694
CAS No.: 68471-58-9
M. Wt: 217.26 g/mol
InChI Key: LLRZWESXFFNSKX-UHFFFAOYSA-N
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Description

Benzyl 3,4-dihydropyridine-1(2H)-carboxylate (CAS 68471-58-9) is a high-value chemical intermediate primarily used in pharmaceutical research and organic synthesis. With a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol, this compound serves as a versatile building block for the construction of more complex nitrogen-containing heterocycles . This benzyl-protected dihydropyridine derivative is particularly valuable in medicinal chemistry for the development of novel dihydropyridine-based compounds. Dihydropyridines are a prominent class of compounds known for their biological activity, extensively studied for their effects on calcium channels. Research on related dihydropyridine derivatives has demonstrated potent inhibitory effects on voltage-gated calcium channels in vascular smooth muscle, highlighting the therapeutic potential of this chemical class . As such, this reagent is instrumental in the synthesis and exploration of new compounds with potential modulatory activity on cardiovascular and other physiological systems. Specifications: • CAS Number: 68471-58-9 • Molecular Formula: C13H15NO2 • Molecular Weight: 217.26 g/mol • Storage: Sealed in dry, 2-8°C Safety Information: This compound is classified with the signal word 'Danger' and hazard statement H301, indicating that it is toxic if swallowed. Appropriate precautionary measures must be taken during handling . Disclaimer: This product is intended for research purposes and is strictly labeled 'For Research Use Only'. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

benzyl 3,4-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12/h1,3-5,7-9H,2,6,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRZWESXFFNSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576114
Record name Benzyl 3,4-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68471-58-9
Record name Benzyl 3,4-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68471-58-9
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Biological Activity

Benzyl 3,4-dihydropyridine-1(2H)-carboxylate is a compound belonging to the dihydropyridine class, which is recognized for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a dihydropyridine ring system substituted with a benzyl group and a carboxylate functional group. Its molecular formula is C13H15NO2C_{13}H_{15}NO_2, and its molecular weight is approximately 219.27 g/mol. The presence of both the benzyl and carboxylate groups contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with calcium channels. Dihydropyridines are known as calcium channel blockers, which inhibit calcium influx into cells, leading to various physiological effects such as:

  • Vasodilation : By blocking calcium channels in vascular smooth muscle, these compounds can lower blood pressure.
  • Anticancer Activity : Some studies suggest that dihydropyridines can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) production and cell cycle arrest.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

  • Antimicrobial Effects : This compound has shown activity against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Properties : Studies have indicated that it may induce apoptosis in cancer cell lines such as HeLa and MCF-7 through mitochondrial dysfunction and cell cycle arrest mechanisms.
  • Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, possibly through modulation of calcium signaling pathways.

Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on HeLa cells. The compound demonstrated an IC50 value of approximately 28.3 µM, indicating significant cytotoxicity. The mechanism involved:

  • Induction of apoptosis confirmed through staining assays (DAPI and PI).
  • Inhibition of cyclin-dependent kinases (CDK4/6), leading to cell cycle arrest at the G1 phase.

Antimicrobial Activity

Another study assessed the antimicrobial efficacy of various dihydropyridine derivatives, including this compound. The results showed:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

These findings highlight the compound's potential as a broad-spectrum antimicrobial agent.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other dihydropyridine derivatives. Here’s a comparison table:

Compound NameMolecular FormulaKey Features
NifedipineC17H18N2O6Well-known calcium channel blocker
AmlodipineC20H25ClN2O5SUsed for hypertension treatment
Benzyl 2-isopropyl-4-oxo-3,4-dihydropyridineC16H19NO3Enhanced lipophilicity

This comparison underscores the unique aspects of this compound in terms of its specific substituents and functional groups that may confer distinct biological activities.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The core structure of benzyl 3,4-dihydropyridine-1(2H)-carboxylate can be modified at the 2-, 3-, or 4-positions, altering reactivity and applications. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Reactions Reference ID
Benzyl 2-(4-fluorophenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate 2-(4-fluorophenyl) C19H16FNO3 325.33 Intermediate for fluorinated pharmaceuticals
Benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate 2-ethyl C15H17NO3 259.30 Synthesis of alkyl-substituted piperidines
Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate 2-benzyl C20H19NO3 321.37 Building block for bicyclic amines
Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate 2-propyl C16H19NO3 273.33 Alkylamine functionalization studies
Benzyl 3,6-dihydropyridine-1(2H)-carboxylate 3,6-dihydro (unsaturated) C13H15NO2 217.26 Radical addition reactions

Key Observations :

  • Electron-Withdrawing Groups (e.g., 4-fluorophenyl) : Enhance stability and direct electrophilic substitutions, useful in fluorinated drug candidates .
  • Alkyl Substituents (e.g., ethyl, propyl) : Increase hydrophobicity, affecting solubility and pharmacokinetics .
  • Benzyl Groups : Introduce steric hindrance, influencing regioselectivity in cycloadditions .
  • Ring Unsaturation (3,6-dihydropyridine) : Alters conjugation and reactivity, enabling radical-based C–C bond formation .

Physicochemical and Spectral Properties

  • NMR Data: Parent compound: Distinct ¹H NMR signals for the benzyl group (δ 7.23–7.32) and ketone (δ 4.00–4.50) . Benzyl 3-(pyridin-2-ylamino)piperidine-1-carboxylate: Additional aromatic peaks (δ 8.00, pyridine H6a) confirm functionalization .
  • HPLC Analysis : Enantioselective derivatives (e.g., 2q) show retention times up to 26.6 minutes, confirming chiral purity .

Q & A

Q. Optimization Tips :

  • Use inert atmospheres (e.g., N₂) to prevent oxidation.
  • Purify via silica gel chromatography (hexanes:EtOAc gradients) to isolate pure product .

Basic: How should researchers handle discrepancies in reported safety data for this compound?

Answer:
Safety data sheets (SDS) often lack comprehensive toxicological profiles. For example:

  • Conflicting Hazard Classifications : Some SDS list acute toxicity (H301) and aquatic toxicity (H410) , while others state "no known hazards" .
  • Mitigation Strategies :
    • Assume worst-case scenarios: Use PPE (gloves, goggles, lab coats) and work in fume hoods .
    • Consult multiple SDS (e.g., TCI America, Combi-Blocks) and prioritize studies with GHS classifications .

Advanced: What mechanistic insights explain the compound’s reactivity in iron-catalyzed C–C bond formation?

Answer:
The dihydropyridine ring acts as a radical acceptor. Key steps:

Radical Generation : Fe(III) catalysts abstract hydrogen from EtOH or silanes, generating carbon-centered radicals.

Regioselective Addition : Radicals add to the α,β-unsaturated carbonyl moiety of the dihydropyridine, forming C–C bonds .

Redox Cycling : Fe(dibm)₃ mediates single-electron transfers, enabling catalytic turnover without requiring stoichiometric oxidants .

Q. Experimental Validation :

  • Monitor reaction progress via TLC or LC-MS.
  • Characterize products using ¹H/¹³C NMR and HRMS .

Advanced: How do structural modifications (e.g., substituents on the dihydropyridine ring) affect biological activity?

Answer:
The tetrahydropyridine scaffold’s bioactivity depends on:

  • Electron-Withdrawing Groups : Carbamoyl or oxo groups enhance hydrogen-bonding interactions with targets (e.g., enzymes) .
  • Steric Effects : Bulky substituents (e.g., benzyl or fluorophenyl groups) improve selectivity by reducing off-target binding .

Case Study :
Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate (CAS 167757-45-1) shows enhanced pharmacological potential due to its carbamoyl group, which stabilizes interactions with serine proteases .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity. For example, the tert-butyl derivative shows distinct peaks at δ 1.05 ppm (C(CH₃)₃) and δ 5.59 ppm (olefinic proton) .
  • HRMS : Validates molecular weight (e.g., [M+Na]+ calculated 296.1263, observed 296.1258) .
  • Chromatography : Flash column chromatography (SiO₂, hexanes:EtOAc) resolves stereoisomers .

Advanced: How can researchers resolve contradictions in stability data across different SDS?

Answer:

  • Experimental Testing : Conduct stress tests (e.g., heat, light, humidity) to assess degradation.
  • Literature Cross-Reference : Compare SDS with peer-reviewed studies. For example, while some SDS claim stability under ambient conditions , others recommend inert storage (2–8°C) to prevent ring-opening reactions .
  • Collaborate with Manufacturers : Request batch-specific stability data .

Basic: What are the best practices for storing and handling this compound?

Answer:

  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
  • Handling :
    • Avoid static discharge (use grounded equipment).
    • Use anhydrous solvents (e.g., EtOH, THF) to minimize hydrolysis .

Advanced: How does the compound’s solubility profile impact its application in aqueous vs. organic reaction systems?

Answer:

  • Low Aqueous Solubility : Log P ~2.75 (predicted) limits use in water-based systems. Solubility enhancers (e.g., DMSO) are required for biological assays .
  • Organic Solvent Compatibility : High solubility in EtOH, THF, and DCM makes it ideal for radical reactions and catalytic coupling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3,4-dihydropyridine-1(2H)-carboxylate
Reactant of Route 2
Benzyl 3,4-dihydropyridine-1(2H)-carboxylate

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